molecular formula C22H25N3O3 B5473497 1'-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one

1'-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one

Cat. No.: B5473497
M. Wt: 379.5 g/mol
InChI Key: QXIYKXRTIGVJDF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 1H-pyrrole ring, which is a five-membered aromatic ring with two double bonds and a nitrogen atom . The pyrrole ring is substituted with acetyl and methyl groups . The compound also contains a spiro[indole-3,3’-piperidin] structure, which is a bicyclic system where the two rings share a single atom .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The 1H-pyrrole ring is a five-membered ring with two carbon-carbon double bonds and a nitrogen atom . The acetyl and methyl groups are attached to the 2 and 4 positions of the pyrrole ring, respectively . The spiro[indole-3,3’-piperidin] structure indicates a bicyclic system where the two rings share a single atom .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The acetyl group could undergo nucleophilic acyl substitution reactions, while the methyl groups could participate in free radical reactions . The pyrrole ring, being aromatic, could undergo electrophilic aromatic substitution reactions . The spiro[indole-3,3’-piperidin] structure could potentially undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties can be inferred from its structure. It is likely to be a solid at room temperature . Its density is approximately 1.097g/cm3 . The compound has a molecular weight of 179.21600 . It has a boiling point of 346.8ºC at 760mmHg .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle the compound with appropriate safety precautions to avoid exposure and potential health risks .

Properties

IUPAC Name

1'-(5-acetyl-2,4-dimethyl-1H-pyrrole-3-carbonyl)-1-methylspiro[indole-3,3'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-13-18(14(2)23-19(13)15(3)26)20(27)25-11-7-10-22(12-25)16-8-5-6-9-17(16)24(4)21(22)28/h5-6,8-9,23H,7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIYKXRTIGVJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCCC3(C2)C4=CC=CC=C4N(C3=O)C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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